molecular formula C21H35NO5 B161017 11-Methoxime prostaglandin D2 CAS No. 130377-58-1

11-Methoxime prostaglandin D2

Cat. No. B161017
CAS RN: 130377-58-1
M. Wt: 381.5 g/mol
InChI Key: VXJIIKLPNMQQQE-GVUJQGKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Methoxime prostaglandin D2 (11-MO-PGD2) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It belongs to the prostaglandin family, which are lipid compounds that play a crucial role in various physiological processes such as inflammation, blood clotting, and pain sensation. 11-MO-PGD2 is a potent agonist of the DP1 receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the lungs, heart, and brain.

Mechanism of Action

11-Methoxime prostaglandin D2 exerts its biological effects by binding to the DP1 receptor, which activates a signaling cascade that leads to the production of cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of smooth muscle cells, which leads to vasodilation and bronchodilation. Additionally, this compound has been shown to inhibit the release of pro-inflammatory cytokines, which reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce relaxation of airway smooth muscle cells, which leads to bronchodilation. It also reduces inflammation by inhibiting the release of pro-inflammatory cytokines. Additionally, this compound has been shown to regulate blood pressure by inducing vasodilation.

Advantages and Limitations for Lab Experiments

11-Methoxime prostaglandin D2 has several advantages for laboratory experiments. It is a potent and selective agonist of the DP1 receptor, which allows for the precise modulation of the receptor's activity. Additionally, it has been extensively studied and characterized, which makes it a reliable tool for scientific research. However, this compound has some limitations for laboratory experiments. It requires specialized equipment and expertise to synthesize and purify the compound, which can be time-consuming and costly.

Future Directions

There are several future directions for the study of 11-Methoxime prostaglandin D2. One area of research is the development of novel therapeutic agents that target the DP1 receptor. Additionally, the role of this compound in various physiological processes such as pain sensation and blood clotting needs to be further investigated. Furthermore, the use of this compound as a tool for investigating the role of the DP1 receptor in disease pathogenesis needs to be explored. Finally, the development of new synthesis methods for this compound that are more efficient and cost-effective would be beneficial for scientific research.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a potent agonist of the DP1 receptor and has been implicated in the regulation of various physiological processes such as airway smooth muscle contraction, blood pressure, and inflammation. While it has several advantages for laboratory experiments, it also has some limitations. There are several future directions for the study of this compound, including the development of novel therapeutic agents, investigation of its role in pain sensation and blood clotting, and the development of new synthesis methods.

Synthesis Methods

11-Methoxime prostaglandin D2 can be synthesized through a multistep process that involves the oxidation of arachidonic acid, followed by the conversion of the resulting prostaglandin H2 to this compound. The synthesis process requires several chemical reagents and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

11-Methoxime prostaglandin D2 has been used in various scientific studies to investigate its role in different physiological processes. It has been shown to play a crucial role in the regulation of airway smooth muscle contraction, which is essential for breathing. Additionally, this compound has been implicated in the regulation of blood pressure, inflammation, and pain sensation. It has also been studied for its potential therapeutic applications in various diseases such as asthma, hypertension, and pain management.

properties

CAS RN

130377-58-1

Molecular Formula

C21H35NO5

Molecular Weight

381.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3E,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-methoxyiminocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H35NO5/c1-3-4-7-10-16(23)13-14-17-18(20(24)15-19(17)22-27-2)11-8-5-6-9-12-21(25)26/h5,8,13-14,16-18,20,23-24H,3-4,6-7,9-12,15H2,1-2H3,(H,25,26)/b8-5-,14-13+,22-19+/t16-,17-,18-,20+/m1/s1

InChI Key

VXJIIKLPNMQQQE-GVUJQGKDSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]\1[C@H]([C@H](C/C1=N\OC)O)C/C=C\CCCC(=O)O)O

SMILES

CCCCCC(C=CC1C(C(CC1=NOC)O)CC=CCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=NOC)O)CC=CCCCC(=O)O)O

synonyms

11-methoxime prostaglandin D2
11-methoxime-PGD2
PGD-MO

Origin of Product

United States

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